molecular formula C14H17N3O3 B12534515 4-(2-Methoxy-5-nitrophenyl)-1-methylpiperidine-4-carbonitrile CAS No. 652145-59-0

4-(2-Methoxy-5-nitrophenyl)-1-methylpiperidine-4-carbonitrile

Cat. No.: B12534515
CAS No.: 652145-59-0
M. Wt: 275.30 g/mol
InChI Key: AIRNNUNYLWJFHB-UHFFFAOYSA-N
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Description

4-(2-Methoxy-5-nitrophenyl)-1-methylpiperidine-4-carbonitrile is an organic compound with a complex structure It features a piperidine ring substituted with a methoxy-nitrophenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-5-nitrophenyl)-1-methylpiperidine-4-carbonitrile typically involves multiple steps. One common route starts with the nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline. This intermediate is then subjected to a series of reactions, including acylation and cyclization, to form the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-5-nitrophenyl)-1-methylpiperidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the nitro group results in an amine derivative .

Scientific Research Applications

4-(2-Methoxy-5-nitrophenyl)-1-methylpiperidine-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-5-nitrophenyl)-1-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxy-5-nitrophenyl)-1-methylpiperidine-4-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperidine ring and carbonitrile group distinguishes it from other similar compounds, making it a valuable intermediate in various synthetic and research applications .

Properties

CAS No.

652145-59-0

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

4-(2-methoxy-5-nitrophenyl)-1-methylpiperidine-4-carbonitrile

InChI

InChI=1S/C14H17N3O3/c1-16-7-5-14(10-15,6-8-16)12-9-11(17(18)19)3-4-13(12)20-2/h3-4,9H,5-8H2,1-2H3

InChI Key

AIRNNUNYLWJFHB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C#N)C2=C(C=CC(=C2)[N+](=O)[O-])OC

Origin of Product

United States

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